![molecular formula C17H13BrN2O5S B2554521 3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione CAS No. 882749-48-6](/img/structure/B2554521.png)

3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

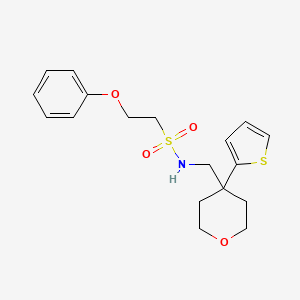

The compound “3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione” is a chemical compound with the linear formula C17H13BrN2O5S . It has a molecular weight of 437.272 .

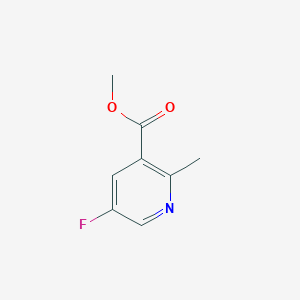

Molecular Structure Analysis

The molecular structure of this compound consists of a dihydro-1H-pyrrole-2,5-dione group attached to a 4-bromophenyl group via a sulfanyl linkage, and a 2-methoxy-5-nitrophenyl group .Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 684.6±55.0 °C at 760 mmHg, and a flash point of 367.8±31.5 °C .Scientific Research Applications

Luminescent Polymer Development

One significant application of the compound is in the development of luminescent polymers. Zhang and Tieke (2008) synthesized polymers incorporating a pyrrolo[3,4-c]pyrrole-1,4-dione unit, displaying strong fluorescence and solubility in common organic solvents, demonstrating potential in optical and electronic applications (Zhang & Tieke, 2008).

Novel Ring Synthesis

Kimbaris et al. (2004) explored the synthesis of novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, showing transformations involving 1-{[1-(2-nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}acetone, highlighting the compound's versatility in organic synthesis (Kimbaris et al., 2004).

Alkylation Studies

Fedorova et al. (2004) conducted studies on the alkylation of related compounds, potentially informing the reactivity and applications of 3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione in synthesis and medicinal chemistry (Fedorova et al., 2004).

Caspase-3 Inhibitory Activity

Kravchenko et al. (2005) synthesized compounds related to this chemical, which were identified as potent inhibitors of caspase-3. This suggests potential biomedical applications in the study of apoptosis and related cellular processes (Kravchenko et al., 2005).

Development of Photoluminescent Polymers

Beyerlein and Tieke (2000) discussed π-conjugated polymers containing related dione units, notable for their strong photoluminescence and potential in electronic applications (Beyerlein & Tieke, 2000).

Glycolic Acid Oxidase Inhibition

Rooney et al. (1983) explored derivatives of similar compounds as inhibitors of glycolic acid oxidase, indicating potential therapeutic applications in conditions related to oxalate production (Rooney et al., 1983).

Isomer Synthesis and Analysis

Moroz et al. (2018) studied the synthesis of isomers of related compounds, contributing to the understanding of structural variations and potential applications in medicinal chemistry (Moroz et al., 2018).

Future Directions

properties

IUPAC Name |

3-(4-bromophenyl)sulfanyl-1-(2-methoxy-5-nitrophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O5S/c1-25-14-7-4-11(20(23)24)8-13(14)19-16(21)9-15(17(19)22)26-12-5-2-10(18)3-6-12/h2-8,15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTUOKWBQLKJDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)SC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide](/img/structure/B2554440.png)

![1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2554442.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2554445.png)

![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine](/img/structure/B2554450.png)

![7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554452.png)

![8-(4-ethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2554453.png)

![1-[2-(2-fluorophenoxy)acetyl]-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide](/img/structure/B2554459.png)